8-morpholin-4-ylsulfonyl-5H-benzo[b][1,4]benzoxazepin-6-one
Overview
Description
2-(4-Morpholinylsulfonyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-morpholin-4-ylsulfonyl-5H-benzo[b][1,4]benzoxazepin-6-one typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzonitriles with 2-aminophenols and 2-aminoethanol under base-promoted conditions. Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) is often used as the base . The reaction proceeds through nucleophilic aromatic substitution followed by cyclization to form the oxazepine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-promoted synthesis method suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinylsulfonyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-(4-Morpholinylsulfonyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-morpholin-4-ylsulfonyl-5H-benzo[b][1,4]benzoxazepin-6-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the morpholine ring can enhance the compound’s binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the morpholinylsulfonyl group, resulting in different chemical properties and biological activities.
N-Arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones: Similar core structure but different substituents, leading to variations in reactivity and applications.
Uniqueness
2-(4-Morpholinylsulfonyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical reactivity and enhances its potential as a pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
8-morpholin-4-ylsulfonyl-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-17-13-11-12(25(21,22)19-7-9-23-10-8-19)5-6-15(13)24-16-4-2-1-3-14(16)18-17/h1-6,11H,7-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZKKSZGPYXNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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